molecular formula C22H25N5O2 B2757972 6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 887671-88-7

6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2757972
CAS RN: 887671-88-7
M. Wt: 391.475
InChI Key: BYAYCTMIAKHYIR-UHFFFAOYSA-N
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Description

The compound “6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains a purine-imidazole fused ring system, which is a common structure in many biologically active compounds . The molecule also has a cyclopentyl group, a dimethyl group, and a (4-methylphenyl)methyl group attached to it.


Molecular Structure Analysis

The molecular formula of this compound is C22H25N5O2. It includes a purino[7,8-a]imidazole ring system, which is a bicyclic structure consisting of a purine ring fused with an imidazole ring .


Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its molecular formula C22H25N5O2, but without experimental data, it’s difficult to provide specific details.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and properties of mesoionic purinone analogs, closely related to the chemical structure of interest, have been explored. These compounds are synthesized from amino-l-methylpyrimidin-6-ones and exist predominantly in the C3-H tautomeric form. They undergo hydrolytic ring-opening reactions and can react with dimethyl acetylene dicarboxylate to produce triazacyclopent-[cd]indene via 1,3-dipolar cycloaddition, demonstrating their potential for further chemical manipulation and study in various scientific applications (Coburn & Taylor, 1982).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many purine derivatives are known to interact with various enzymes and receptors in the body, influencing cellular processes .

Future Directions

The study of purine derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis, properties, and potential applications of this particular compound .

properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14-8-10-16(11-9-14)13-26-20(28)18-19(24(3)22(26)29)23-21-25(18)12-15(2)27(21)17-6-4-5-7-17/h8-12,17H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAYCTMIAKHYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5CCCC5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

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